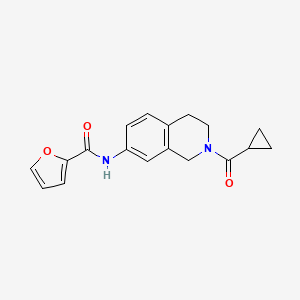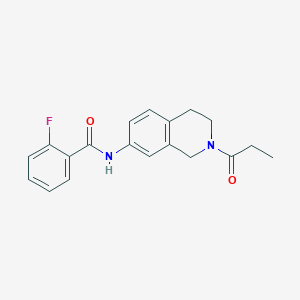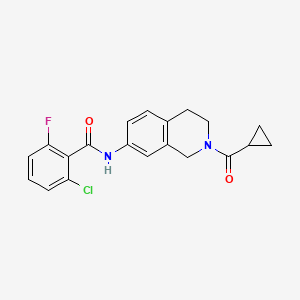
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, and aromatic bonds . It also contains various ring structures, including three-membered rings, six-membered rings, eight-membered rings, and ten-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H20N2O2 and a molecular weight of 284.359.作用機序
The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, it has been suggested that this compound may act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of certain viruses.
実験室実験の利点と制限
The use of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from commercial suppliers. In addition, it is easy to synthesize and can be used in a variety of laboratory experiments. However, it has some limitations. It is a relatively unstable compound, and it can be difficult to store and handle.
将来の方向性
There are several potential future directions for the use of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide in scientific research. It could be used to further explore its mechanism of action and to develop new drugs that target specific pathways. It could also be used to investigate its effects on other biochemical and physiological processes, such as the regulation of metabolism or the production of hormones. In addition, it could be used to develop new laboratory techniques, such as the synthesis of new compounds or the analysis of biochemical and physiological effects.
合成法
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can be synthesized via a two-step reaction involving the condensation of a cyclopropanecarboxylic acid and a furan-2-carboxylic acid, followed by the cyclization of the intermediate product. The reaction can be catalyzed by a Lewis acid such as zinc chloride, and the reaction can be carried out in a solvent such as dichloromethane. The reaction yields this compound in good yields.
科学的研究の応用
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has been used in various scientific research applications. It has been used in the synthesis of new compounds, the analysis of biochemical and physiological effects, and the investigation of the mechanism of action. It has also been used in the development of new drugs and the study of drug interactions.
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(16-2-1-9-23-16)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)13-3-4-13/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCRUFGTOOZOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6501319.png)




![2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6501352.png)
![3-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6501358.png)
![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide](/img/structure/B6501366.png)
![2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B6501372.png)


